molecular formula C21H18N2O B5767588 N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide

N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide

Cat. No. B5767588
M. Wt: 314.4 g/mol
InChI Key: NOWPOURACYVDGY-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide, also known as MPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPD is a synthetic compound that was first synthesized in the early 2000s and has since been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide is not fully understood. However, it is thought to act by modulating the activity of certain ion channels in the brain, which can affect neuronal activity. N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has been shown to have a range of biochemical and physiological effects. In the brain, N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has been shown to modulate the activity of certain ion channels, which can affect neuronal activity. N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis. Additionally, N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide in laboratory experiments is its relatively straightforward synthesis method. N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide is also stable and can be stored for extended periods of time. However, one of the limitations of using N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide. One area of research is in the development of new drugs based on N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide for the treatment of neurological disorders and cancer. Another area of research is in the development of new synthetic methods for the production of N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide and its potential applications in various fields.

Synthesis Methods

The synthesis of N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide involves the reaction of 6-methyl-2-pyridinamine with 2,3-diphenylacryloyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide. The synthesis of N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide is relatively straightforward and can be carried out using standard laboratory equipment.

Scientific Research Applications

N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has been extensively studied for its potential applications in various scientific fields. One of the main areas of research has been in the field of neuroscience, where N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has been shown to modulate the activity of certain ion channels in the brain. N-(6-methyl-2-pyridinyl)-2,3-diphenylacrylamide has also been studied for its potential applications in cancer research, where it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

(E)-N-(6-methylpyridin-2-yl)-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-16-9-8-14-20(22-16)23-21(24)19(18-12-6-3-7-13-18)15-17-10-4-2-5-11-17/h2-15H,1H3,(H,22,23,24)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWPOURACYVDGY-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(6-methylpyridin-2-yl)-2,3-diphenylprop-2-enamide

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